molecular formula C4H6N10 B14668371 trans-1,1'-Dimethyl-5,5'-azotetrazole CAS No. 41463-68-7

trans-1,1'-Dimethyl-5,5'-azotetrazole

Cat. No.: B14668371
CAS No.: 41463-68-7
M. Wt: 194.16 g/mol
InChI Key: HOXMAHGFAGMFCJ-AATRIKPKSA-N
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Description

trans-1,1’-Dimethyl-5,5’-azotetrazole: is a nitrogen-rich compound with the molecular formula C₄H₆N₁₀ and a molecular weight of 194.1574 g/mol . It is a stereoisomer of azotetrazole, characterized by its trans configuration, where the substituents are on opposite sides of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,1’-Dimethyl-5,5’-azotetrazole typically involves the oxidative azo coupling of 5-aminotetrazole derivatives. One common method starts with sodium 5-aminotetrazolate, which undergoes substitution reactions with various reagents such as 2-chloroethanol . The final step involves oxidative azo coupling using tert-butyl hypochlorite as the oxidizing agent .

Industrial Production Methods: While specific industrial production methods for trans-1,1’-Dimethyl-5,5’-azotetrazole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the compound’s energetic nature .

Chemical Reactions Analysis

Types of Reactions: trans-1,1’-Dimethyl-5,5’-azotetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include various nitrogen-rich derivatives, which can be further utilized in the synthesis of energetic materials .

Mechanism of Action

The mechanism of action of trans-1,1’-Dimethyl-5,5’-azotetrazole primarily involves its decomposition under specific conditions, releasing a significant amount of energy. The molecular targets and pathways include the cleavage of the azo bond, leading to the formation of nitrogen gas and other nitrogen-rich fragments .

Comparison with Similar Compounds

Uniqueness: trans-1,1’-Dimethyl-5,5’-azotetrazole is unique due to its trans configuration, which can influence its stability and reactivity compared to its cis counterpart. This configuration can also affect its energetic properties, making it a valuable compound in the field of high-energy materials .

Properties

CAS No.

41463-68-7

Molecular Formula

C4H6N10

Molecular Weight

194.16 g/mol

IUPAC Name

(E)-bis(1-methyltetrazol-5-yl)diazene

InChI

InChI=1S/C4H6N10/c1-13-3(7-9-11-13)5-6-4-8-10-12-14(4)2/h1-2H3/b6-5+

InChI Key

HOXMAHGFAGMFCJ-AATRIKPKSA-N

Isomeric SMILES

CN1C(=NN=N1)/N=N/C2=NN=NN2C

Canonical SMILES

CN1C(=NN=N1)N=NC2=NN=NN2C

Origin of Product

United States

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